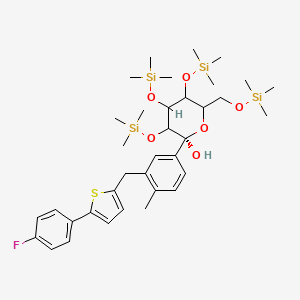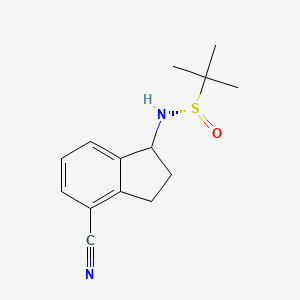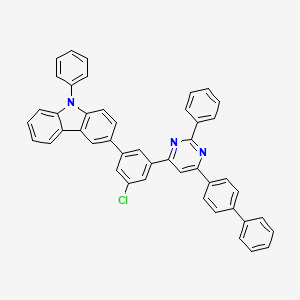
Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) is a chiral amino acid derivative with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . This compound is characterized by the presence of both an amino group and a dimethylamino group attached to the butanoic acid backbone, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) typically involves the following steps:
Starting Material: The synthesis begins with the appropriate butanoic acid derivative.
Amination: Introduction of the amino group at the 2-position.
Dimethylation: Introduction of the dimethylamino group at the 4-position.
Chirality Induction: Ensuring the (S)-configuration through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino or dimethylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino or dimethylamino derivatives.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both amino and dimethylamino groups allows it to participate in various biochemical pathways, potentially influencing metabolic processes and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-amino-, (S)-: Lacks the dimethylamino group.
Butanoic acid, 2-amino-4-methyl-, (S)-: Contains a methyl group instead of a dimethylamino group.
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(dimethylamino)butanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-3-5(7)6(9)10/h5H,3-4,7H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Clave InChI |
XVQRABGSXSUQLJ-YFKPBYRVSA-N |
SMILES isomérico |
CN(C)CC[C@@H](C(=O)O)N |
SMILES canónico |
CN(C)CCC(C(=O)O)N |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)




![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)
![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)
![N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine](/img/structure/B1496969.png)


